5-cyclopropyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-3-carboxamide is a synthetic organic compound that features a unique combination of cyclopropyl, thiophene, benzyl, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the isoxazole ring: This can be achieved through a cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl bromide in the presence of a base.
Attachment of the thiophene and benzyl groups: These groups can be introduced through a series of substitution reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and ligands are often employed in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Isoxazolines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide: This compound shares a similar core structure but lacks the benzyl group.
Thiophene-based analogs: These compounds contain the thiophene ring and exhibit similar chemical properties.
Uniqueness
5-cyclopropyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-3-carboxamide is unique due to the combination of its cyclopropyl, thiophene, benzyl, and isoxazole moieties. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
5-cyclopropyl-N-[(2-thiophen-3-ylphenyl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-18(16-9-17(22-20-16)12-5-6-12)19-10-13-3-1-2-4-15(13)14-7-8-23-11-14/h1-4,7-9,11-12H,5-6,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRKKMXJXXGJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=CC=CC=C3C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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